



In-Depth Technical Guide: N-(Azido-PEG3)-N-bis(PEG4-Boc)

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Compound of Interest

Compound Name: N-(Azido-PEG3)-N-bis(PEG4-Boc)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics, applications, and experimental considerations for the trifunctional PROTAC linker, **N-(Azido-PEG3)-N-bis(PEG4-Boc)**. This polyethylene glycol (PEG)-based linker is a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Core Molecular Properties

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker featuring a terminal azide group for bioorthogonal conjugation and two Boc-protected amine functionalities. The branched PEG structure enhances solubility and provides flexibility, which are crucial parameters in optimizing the efficacy of a PROTAC molecule.

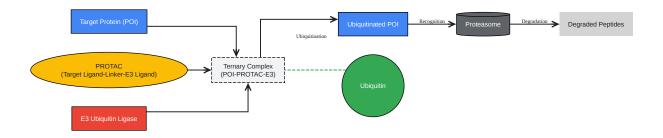


| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Weight | 827.01 g/mol | [1] |
| 827.02 g/mol | [2] | |
| Molecular Formula | C38H74N4O15 | [1][2] |
| CAS Number | 2353409-58-0 | [1][2] |
| Purity | >96% | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and DCM | [3] |
| Storage | Store at -20°C, keep in dry and avoid sunlight | [3][4] |

Mechanism of Action in Targeted Protein Degradation

PROTACs are bifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a critical component that connects the POI-binding ligand and the E3 ligase-binding ligand, and its composition and length significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.





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PROTAC-mediated protein degradation pathway.

Experimental Protocols

The azide functionality of **N-(Azido-PEG3)-N-bis(PEG4-Boc)** allows for its conjugation to a ligand (either for the POI or the E3 ligase) that has been modified with an alkyne group, via a "click chemistry" reaction. The two Boc-protected amines can be deprotected under acidic conditions to reveal primary amines, which can then be conjugated to a second ligand containing a carboxylic acid or other amine-reactive functional group.

Below is a representative two-step protocol for the synthesis of a PROTAC using this linker. This protocol assumes the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Step 1: CuAAC Conjugation of Alkyne-Modified Ligand 1

- Reagent Preparation:
 - Dissolve the alkyne-modified ligand 1 (1 equivalent) and N-(Azido-PEG3)-N-bis(PEG4-Boc) (1.1 equivalents) in a suitable solvent such as DMF or a mixture of DMSO/water.
 - Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO4) (0.1 equivalents).



- Prepare a stock solution of a reducing agent, such as sodium ascorbate (0.5 equivalents).
- Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.2 equivalents), to stabilize the copper(I) catalyst and improve reaction efficiency.[5]

Reaction Setup:

- In a reaction vessel, combine the solution of the alkyne-modified ligand 1 and the azide linker.
- Add the THPTA solution, followed by the CuSO4 solution.
- Initiate the reaction by adding the sodium ascorbate solution.[5]
- Reaction and Monitoring:
 - Stir the reaction mixture at room temperature for 12-24 hours.
 - Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed.

Purification:

- Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting intermediate by flash column chromatography to obtain the pure Ligand 1-Linker conjugate.

Step 2: Boc Deprotection and Amide Coupling of Ligand 2

Boc Deprotection:



- Dissolve the purified Ligand 1-Linker conjugate in a suitable solvent such as dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
- Monitor the deprotection by LC-MS.
- Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

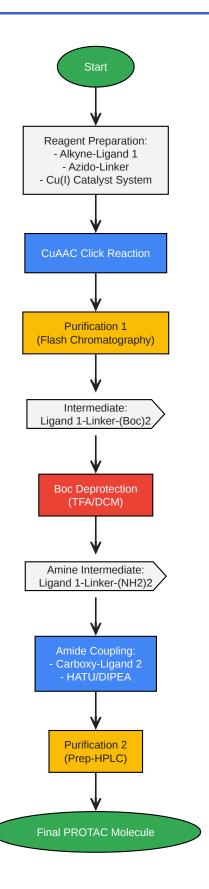
Amide Coupling:

- Dissolve the deprotected Ligand 1-Linker amine (1 equivalent) and Ligand 2 containing a carboxylic acid (1.2 equivalents) in anhydrous DMF.
- Add a coupling agent such as HATU (1.5 equivalents) and a base such as DIPEA (3 equivalents).
- Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
- Monitor the reaction progress by LC-MS.

• Purification:

 Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the highly pure product.





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Representative PROTAC synthesis workflow.



Applications in Drug Development

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a versatile linker for the construction of PROTAC libraries. The ability to conjugate two different ligands allows for a modular approach to PROTAC design, enabling the rapid synthesis and screening of multiple PROTAC candidates to identify the optimal combination of target ligand, linker, and E3 ligase ligand for potent and selective protein degradation. This linker is particularly valuable in the development of therapies for oncology, neurodegenerative diseases, and other conditions driven by the accumulation of pathogenic proteins.

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